Cas no 2171668-02-1 (1-5-(hydroxymethyl)pyridin-2-ylazetidine-2-carboxamide)

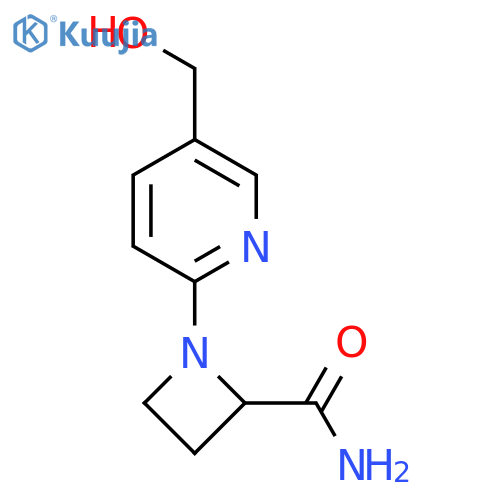

2171668-02-1 structure

商品名:1-5-(hydroxymethyl)pyridin-2-ylazetidine-2-carboxamide

1-5-(hydroxymethyl)pyridin-2-ylazetidine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-5-(hydroxymethyl)pyridin-2-ylazetidine-2-carboxamide

- 1-[5-(hydroxymethyl)pyridin-2-yl]azetidine-2-carboxamide

- 2171668-02-1

- EN300-1280704

-

- インチ: 1S/C10H13N3O2/c11-10(15)8-3-4-13(8)9-2-1-7(6-14)5-12-9/h1-2,5,8,14H,3-4,6H2,(H2,11,15)

- InChIKey: VUGLBJTXVXWOAO-UHFFFAOYSA-N

- ほほえんだ: O=C(C1CCN1C1C=CC(CO)=CN=1)N

計算された属性

- せいみつぶんしりょう: 207.100776666g/mol

- どういたいしつりょう: 207.100776666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.4Ų

- 疎水性パラメータ計算基準値(XlogP): -0.5

1-5-(hydroxymethyl)pyridin-2-ylazetidine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1280704-0.1g |

1-[5-(hydroxymethyl)pyridin-2-yl]azetidine-2-carboxamide |

2171668-02-1 | 0.1g |

$1244.0 | 2023-06-07 | ||

| Enamine | EN300-1280704-100mg |

1-[5-(hydroxymethyl)pyridin-2-yl]azetidine-2-carboxamide |

2171668-02-1 | 100mg |

$993.0 | 2023-10-01 | ||

| Enamine | EN300-1280704-0.25g |

1-[5-(hydroxymethyl)pyridin-2-yl]azetidine-2-carboxamide |

2171668-02-1 | 0.25g |

$1300.0 | 2023-06-07 | ||

| Enamine | EN300-1280704-5.0g |

1-[5-(hydroxymethyl)pyridin-2-yl]azetidine-2-carboxamide |

2171668-02-1 | 5g |

$4102.0 | 2023-06-07 | ||

| Enamine | EN300-1280704-250mg |

1-[5-(hydroxymethyl)pyridin-2-yl]azetidine-2-carboxamide |

2171668-02-1 | 250mg |

$1038.0 | 2023-10-01 | ||

| Enamine | EN300-1280704-10000mg |

1-[5-(hydroxymethyl)pyridin-2-yl]azetidine-2-carboxamide |

2171668-02-1 | 10000mg |

$4852.0 | 2023-10-01 | ||

| Enamine | EN300-1280704-0.05g |

1-[5-(hydroxymethyl)pyridin-2-yl]azetidine-2-carboxamide |

2171668-02-1 | 0.05g |

$1188.0 | 2023-06-07 | ||

| Enamine | EN300-1280704-2.5g |

1-[5-(hydroxymethyl)pyridin-2-yl]azetidine-2-carboxamide |

2171668-02-1 | 2.5g |

$2771.0 | 2023-06-07 | ||

| Enamine | EN300-1280704-1.0g |

1-[5-(hydroxymethyl)pyridin-2-yl]azetidine-2-carboxamide |

2171668-02-1 | 1g |

$1414.0 | 2023-06-07 | ||

| Enamine | EN300-1280704-2500mg |

1-[5-(hydroxymethyl)pyridin-2-yl]azetidine-2-carboxamide |

2171668-02-1 | 2500mg |

$2211.0 | 2023-10-01 |

1-5-(hydroxymethyl)pyridin-2-ylazetidine-2-carboxamide 関連文献

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424

2171668-02-1 (1-5-(hydroxymethyl)pyridin-2-ylazetidine-2-carboxamide) 関連製品

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量